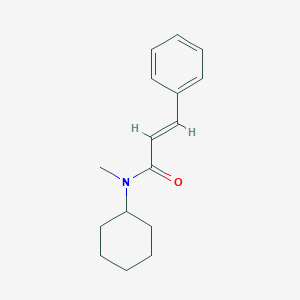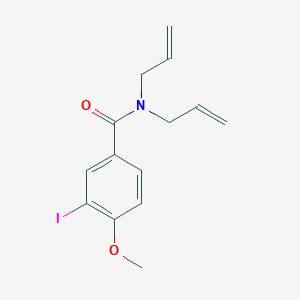![molecular formula C16H23N3O4S2 B319269 N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B319269.png)
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a carbamothioyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, which involve the reaction of the morpholine derivative with sulfonyl chlorides under basic conditions.
Formation of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the sulfonylated morpholine derivative with isothiocyanates under mild conditions.
Attachment to the Butanamide Backbone: The final step involves the coupling of the sulfonylated and carbamothioylated morpholine derivative with a butanamide precursor under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several scientific research applications:
作用機序
The mechanism of action of N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, including inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
3-methyl-N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}butanamide: Similar structure but with different substituents on the morpholine ring.
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring, sulfonyl group, and carbamothioyl group contribute to its versatility in various applications .
特性
分子式 |
C16H23N3O4S2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
3-methyl-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H23N3O4S2/c1-12(2)11-15(20)18-16(24)17-13-3-5-14(6-4-13)25(21,22)19-7-9-23-10-8-19/h3-6,12H,7-11H2,1-2H3,(H2,17,18,20,24) |
InChIキー |
UGBHICHOARSQIP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
正規SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B319187.png)
![4-{[(cinnamoylamino)carbothioyl]amino}-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319188.png)
![N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)propanamide](/img/structure/B319189.png)
![N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B319190.png)
![4-chloro-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319191.png)
![2,4-dichloro-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319193.png)
![2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319194.png)
![N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319195.png)
![N-cyclohexyl-2-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319200.png)


![Methyl 2-[(3-iodo-4-methylbenzoyl)amino]benzoate](/img/structure/B319206.png)
![Methyl 2-{[(2,4-dibromophenoxy)acetyl]amino}benzoate](/img/structure/B319208.png)
![Methyl 2-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B319209.png)
